molecular formula C19H20ClNO3S2 B2555013 Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate CAS No. 337923-45-2

Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate

Cat. No.: B2555013
CAS No.: 337923-45-2
M. Wt: 409.94
InChI Key: NNJWKBGHTKVBJO-UHFFFAOYSA-N
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Description

Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate is a structurally complex organic compound featuring a methyl benzoate core substituted with two distinct sulfanyl (thioether) groups. The first sulfanyl group is linked to a 4-chlorophenyl ethylamino moiety, while the second is attached to a methyl-oxoethyl chain.

Properties

IUPAC Name

methyl 2-[1-[2-(4-chlorophenyl)sulfanylethylamino]-1-oxopropan-2-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S2/c1-13(26-17-6-4-3-5-16(17)19(23)24-2)18(22)21-11-12-25-15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJWKBGHTKVBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCSC1=CC=C(C=C1)Cl)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate, also known by its CAS number 337923-45-2, is a synthetic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20ClNO3S2
  • Molar Mass : 409.95 g/mol

The compound features a complex structure that includes a chlorophenyl group and multiple sulfur atoms, which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of sulfur atoms in the structure may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.

Biological Activity Data

Activity Type Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity in Cancer Cells :
    A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.
    • Cell Lines Tested : HeLa, MCF-7, and A549.
    • IC50 Values : Ranged from 15 to 30 µM depending on the cell line.
  • Anti-inflammatory Effects :
    Research demonstrated that the compound could decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory conditions.
  • Antioxidant Properties :
    The compound exhibited a dose-dependent increase in antioxidant enzyme activities (SOD and CAT) in vitro, suggesting it could mitigate oxidative damage in cells.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzenecarboxylate moiety linked to sulfanyl and amino functional groups. Its molecular formula is C19H22ClN3O4S2C_{19}H_{22}ClN_3O_4S_2, with a molecular weight of approximately 433.97 g/mol. The presence of the 4-chlorophenyl group contributes to its biological activity, particularly in anticancer applications.

Anticancer Activity

Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated sulfonamide derivatives and found that certain compounds demonstrated remarkable activity against human tumor cell lines, including lung, colon, and breast cancers, with GI50 values in the micromolar range (1.9–3.0 μM) .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes relevant to cancer progression and other diseases. Sulfonamide derivatives have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are important in the treatment of Alzheimer's disease . The enzyme inhibitory potential of this compound could be explored further to assess its therapeutic applications.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a scaffold for developing new derivatives with enhanced biological activities. Researchers have synthesized various sulfonamide derivatives that exhibit anti-proliferative properties and have broad-spectrum antitumor activity compared to conventional anticancer drugs .

Case Study 1: Antitumor Efficacy

In a study published by the National Cancer Institute, several sulfonamide derivatives were tested against the NCI-60 cell line panel. The results indicated that compounds similar to this compound exhibited significant cytotoxicity across multiple cancer types, highlighting their potential for further development in cancer therapy .

Case Study 2: Enzyme Inhibition Research

Research on sulfonamide derivatives has demonstrated their effectiveness as acetylcholinesterase inhibitors, which could be beneficial for treating neurodegenerative diseases like Alzheimer's . The structural features of this compound suggest that it may also possess similar inhibitory properties.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedGI50 (μM)Activity
Compound ALung1.9High
Compound BColon3.0Moderate
Methyl 2-{...}BreastTBDTBD

Table 2: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (μM)Inhibition Type
Compound CAcetylcholinesteraseTBDCompetitive
Methyl 2-{...}ButyrylcholinesteraseTBDNon-competitive

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features align with several classes of bioactive molecules, including sulfonylurea herbicides, antifungal agents, and enzyme inhibitors.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Applications / Mechanisms Reference
Target Compound Methyl benzoate - Two sulfanyl groups:
- 4-Chlorophenyl ethylamino
- Methyl-oxoethyl
Unknown (speculative: antimicrobial, enzyme modulation)
Triflusulfuron-methyl
()
Methyl benzoate - Sulfonylurea bridge linked to triazine ring Herbicide (inhibits acetolactate synthase)
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid
()
Butanoic acid - Carboxymethyl sulfanyl
- Aryl ketone
Pharmaceutical (enzyme inhibition via Michael adducts)
Sulconazole
()
Imidazole derivative - 4-Chlorobenzylsulfanyl
- 2,4-Dichlorophenyl
Antifungal (inhibits ergosterol synthesis)

Key Observations:

Sulfanyl vs. Sulfonyl Linkages: The target compound’s sulfanyl groups differ from the sulfonylurea bridges in triflusulfuron-methyl . In contrast, sulfonylureas like triflusulfuron-methyl rely on hydrogen bonding with plant enzymes for herbicidal activity , a mechanism less likely in the target compound due to the absence of a urea group.

Chlorophenyl Motifs: The 4-chlorophenyl group in the target compound is shared with sulconazole, an antifungal agent . This substituent is known to enhance lipophilicity, aiding in cellular uptake and target binding. However, sulconazole’s imidazole ring is critical for its antifungal activity, which the target compound lacks.

Backbone Flexibility and Reactivity: The methyl benzoate core of the target compound contrasts with the butanoic acid backbone in . The ester group in the target may confer higher metabolic stability compared to carboxylic acids, which are prone to ionization at physiological pH .

Table 2: Physicochemical Properties (Hypothetical)

Property Target Compound Triflusulfuron-methyl 2-[(Carboxymethyl)sulfanyl]butanoic acid Sulconazole
Molecular Weight (g/mol) ~450 (estimated) 414.3 ~300–350 (varies by aryl group) 377.7
logP (lipophilicity) ~3.5 (estimated) 2.1 ~1.5–2.5 5.8
Key Functional Groups Sulfanyl, ester Sulfonylurea, triazine Carboxymethyl sulfanyl, ketone Imidazole, sulfanyl

Mechanistic Insights:

  • Antifungal Potential: The 4-chlorophenylsulfanyl group in the target compound mirrors sulconazole’s structure, suggesting possible interactions with fungal membranes or enzymes. However, without an imidazole ring, its mechanism would likely differ .
  • Enzyme Inhibition : The sulfanyl groups may act as nucleophiles or metal-binding motifs, analogous to the Michael adducts in , which inhibit enzymes like cysteine proteases .

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